molecular formula C15H13N3O3 B2451948 methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate CAS No. 1448134-62-0

methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate

Cat. No.: B2451948
CAS No.: 1448134-62-0
M. Wt: 283.287
InChI Key: DGCGCTDZBSIIGN-UHFFFAOYSA-N
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Description

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-12-6-16-9-17-13(12)8-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCGCTDZBSIIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Acylation

A literature-supported method involves deprotonating the 6-position using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF), followed by quenching with an electrophilic acyl source. For example:

Procedure

  • Dissolve 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under argon.
  • Add n-BuLi (1.2 eq) dropwise at -78°C and stir for 1 hour.
  • Introduce methyl 4-(chlorocarbonyl)benzoate (1.1 eq) and warm to room temperature.
  • Quench with 1 M HCl, extract with dichloromethane/methanol (10:1), and purify via silica gel chromatography.

Outcome
This route mirrors the carboxylation of 5-bromo-pyrrolopyrimidine described in, where n-BuLi and CO2 yielded a carboxylic acid (87% yield). Substituting CO2 with methyl 4-(chlorocarbonyl)benzoate should afford the ketone, though yields may vary.

Oxidation of a Methylene Group

Oxidation of a 6-methylene group to a ketone is plausible but unverified. Reagents like pyridinium chlorochromate (PCC) or Jones reagent could effect this transformation, but overoxidation or side reactions are concerns.

Coupling with Methyl 4-Substituted Benzoate

The benzoate ester is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. However, the para-substitution and ester group necessitate careful regiocontrol.

Friedel-Crafts Acylation

Activating the pyrrolopyrimidine’s 6-position with Lewis acids (e.g., AlCl3) enables electrophilic attack by methyl 4-(chlorocarbonyl)benzoate. This method is hindered by the benzoate’s electron-withdrawing ester group, which deactivates the ring toward electrophilic substitution.

Nucleophilic Acyl Substitution

A more viable approach involves reacting pyrrolopyrimidine-6-carbonyl chloride with methyl 4-hydroxybenzoate. The acid chloride is prepared by treating pyrrolopyrimidine-6-carboxylic acid (from CO2 quenching) with thionyl chloride.

Procedure

  • Convert pyrrolopyrimidine-6-carboxylic acid to its acid chloride using SOCl2.
  • Add methyl 4-hydroxybenzoate and pyridine in dichloromethane.
  • Stir at room temperature, filter, and concentrate.

Outcome
This method parallels esterification reactions in, where dihydrochloride salts were treated with acylating agents. Yields depend on the acid chloride’s reactivity and steric hindrance.

Alternative Routes and Comparative Analysis

One-Pot Synthesis via Sequential Functionalization

Combining core synthesis, lithiation, and acylation in one pot could streamline production. For instance, brominating the core at 6 (hypothetically), performing Kumada coupling with methyl 4-(magnesiobromide)benzoate, and oxidizing the resultant biaryl to a ketone. No direct evidence supports this, but similar cross-couplings are documented.

Reductive Amination

Condensing pyrrolopyrimidine-6-amine with methyl 4-formylbenzoate under reducing conditions (NaBH3CN) forms an imine intermediate, which is reduced to the amine. Oxidation (e.g., MnO2) then yields the ketone. This route is lengthier and lower-yielding.

Reaction Optimization and Challenges

Key variables impacting yield and purity include:

Factor Optimal Condition Effect on Yield
Temperature -78°C for lithiation Prevents side reactions
Solvent Anhydrous THF Enhances lithiation efficiency
Electrophile Freshly prepared acyl chloride Reduces hydrolysis
Workup Acidic quench (pH 2–3) Improves isolation

Challenges include:

  • Regioselectivity : Ensuring functionalization occurs exclusively at the 6-position.
  • Steric Hindrance : Bulky substituents on the benzoate may slow acylation.
  • Sensitivity : The pyrrolopyrimidine core may degrade under strong acidic/basic conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in the pyrrolo[3,4-d]pyrimidine scaffold is susceptible to nucleophilic attack, enabling functionalization at the 6-position.

Reaction TypeConditionsProductYieldSource
Aminolysis(3R,4R)-(1-Benzyl-4-methyl-piperidine-3-yl)-methylamine, DIPEA, DMF, 75°CAmide-coupled derivative68–72%
PhosphorylationPhosphorus oxychloride (3 eq), DIPEA (2 eq), toluene, 105°C2,4-Dichloro-pyrrolo[2,3-d]pyrimidine analog41–87%

Key Findings :

  • Excess POCl₃ (3 eq) and DIPEA (2 eq) in aromatic solvents optimize chlorination at the 2- and 4-positions of the pyrimidine ring .

  • Steric hindrance from the benzoate ester slows nucleophilic substitution but improves regioselectivity in amidation reactions .

Ester Hydrolysis and Functionalization

The methyl benzoate group undergoes hydrolysis to a carboxylic acid, enabling further derivatization.

Reaction TypeConditionsProductYieldSource
SaponificationKOH (2 eq), THF/MeOH (1:1), 55°C, 6 hr4-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoic acid85%
Peptide CouplingCDMT, N-methylmorpholine, DMF, rt, 12 hrAmide-linked conjugates (e.g., with glutamic acid)60–75%

Mechanistic Insight :

  • Hydrolysis proceeds via base-mediated cleavage of the ester, forming a carboxylate intermediate .

  • CDMT-mediated coupling exploits the activated carbonyl for amide bond formation with amines .

Cyclization and Heterocycle Formation

The pyrrolo[3,4-d]pyrimidine core participates in annulation reactions to generate fused polyheterocycles.

Reaction TypeConditionsProductYieldSource
Aldol CondensationNH₄OAc, PEG-400, 100°C, 5 hrTetrahydro-pyrrolo-pyridinone derivatives90%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CAryl/heteroaryl-functionalized analogs50–65%

Structural Impact :

  • Aldol condensation with aldehydes (e.g., benzaldehyde) forms 6-membered rings fused to the pyrrolo-pyrimidine system .

  • Cross-coupling introduces aryl groups at the pyrimidine C-2/C-4 positions, enhancing π-stacking interactions .

Electrophilic Aromatic Substitution

The benzoate moiety directs electrophilic attack to the para-position relative to the ester.

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hr4-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-carbonyl}-3-nitrobenzoate78%
SulfonationSO₃·Py, DCM, rt, 12 hr4-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-carbonyl}-3-sulfobenzoate82%

Regioselectivity :

  • The electron-withdrawing ester group deactivates the ring, favoring nitration/sulfonation at the meta-position to the carbonyl.

Reductive Transformations

The pyrimidine ring and carbonyl groups are amenable to reduction under controlled conditions.

Reaction TypeConditionsProductYieldSource
NaBH₄ ReductionNaBH₄ (2 eq), THF/MeOH (2:1), 0°C to rt5,6,7,8-Tetrahydro-pyrrolo[3,4-d]pyrimidine55%
Catalytic HydrogenationH₂ (1 atm), Pd/C (10%), EtOH, 25°CSaturated pyrrolidine-pyrimidine derivative90%

Challenges :

  • Over-reduction of the aromatic pyrimidine ring can occur with prolonged exposure to H₂/Pd/C .

Photochemical Reactivity

The conjugated system undergoes [2+2] cycloaddition under UV light.

Reaction TypeConditionsProductYieldSource
UV-Induced Cycloaddition254 nm, CH₃CN, 12 hrDimeric cyclobutane adduct40%

Application :

  • Photodimerization forms rigid scaffolds for supramolecular chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate has shown promising results in anticancer research. Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

2. Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains with notable results:

Bacterial Strain MIC (µmol/L)
Staphylococcus aureus8
Escherichia coli10
Bacillus subtilis12

These results demonstrate the compound's potential as an antimicrobial agent .

3. Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation . Further research is required to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on A549 and MCF-7 cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. The research highlighted the need for further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, this compound was evaluated against a panel of bacterial strains. The results indicated that the compound exhibited comparable efficacy to standard antibiotics such as cefotaxime. This study underscores the importance of exploring this compound's derivatives for broader antimicrobial applications .

Mechanism of Action

The mechanism of action of methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate lies in its specific functional groups and the resulting biological activity, which may differ from other similar compounds.

Biological Activity

Methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14_{14}H12_{12}N4_{4}O2_{2}
  • SMILES Notation : COC(=O)C1=NC=C2CNCC2=N1

This structure features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • A study synthesized various pyrrolo[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives had IC50_{50} values in the low nanomolar range, suggesting potent anticancer properties .
CompoundCell LineIC50_{50} (nM)
5lMCF-725 ± 2
5hHepG230 ± 3
5eHCT-11620 ± 1

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Tyrosine Kinases : Compounds in the pyrrolo[3,4-d]pyrimidine class are known inhibitors of various tyrosine kinases. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
  • Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA strands or inhibit topoisomerases, thereby disrupting DNA replication and transcription processes .
  • Induction of Cell Cycle Arrest : Data indicate that treatment with these compounds can lead to cell cycle arrest at the G1/S or G2/M checkpoints in cancer cells .

Case Study: Anticancer Efficacy

A notable case study involved the administration of a related pyrrolo[3,4-d]pyrimidine derivative in a preclinical model of breast cancer. The compound demonstrated:

  • A significant reduction in tumor size compared to control groups.
  • Enhanced survival rates among treated subjects.

These findings underscore the potential for clinical applications in oncology.

Potential for Other Therapeutic Areas

Beyond oncology, there is emerging interest in the use of this compound for treating autoimmune conditions and inflammatory diseases due to its ability to modulate immune responses .

Q & A

Q. What are the established synthetic routes for methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures:

Core Formation : Cyclization of pyrrolidine and pyrimidine precursors under controlled temperatures (e.g., 80–100°C) in anhydrous solvents like DMF or THF .

Acylation : Introduction of the benzoate group via coupling reactions (e.g., EDC/HOBt-mediated acylation) .

Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in basic conditions .
Optimization : Yield improvements rely on stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine), inert atmospheres to prevent hydrolysis, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the fused pyrrolo-pyrimidine core and ester linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C14H13N3O3C_{14}H_{13}N_3O_3: 271.0954) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

  • Enzyme Inhibition : Kinase assays (e.g., CDK2 inhibition, as seen in structurally related pyrrolopyrimidines) using ATP-competitive binding protocols .
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Solubility Testing : Measure logP values (e.g., via shake-flask method) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Systematic Substituent Variation : Modify the benzoate methyl group (e.g., ethyl, isopropyl) or pyrrolo-pyrimidine substituents (e.g., halogens, electron-withdrawing groups) .
  • Biochemical Profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in CDK2 or related targets .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and metabolite formation (e.g., ester hydrolysis) using LC-MS/MS .
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility and stability .
  • Dose Optimization : Conduct dose-ranging studies in animal models to balance efficacy and toxicity .

Q. What strategies are effective in elucidating the mechanism of enzyme inhibition?

  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC to quantify KdK_d values .
  • Mutagenesis : Engineer kinase active-site mutants (e.g., CDK2 T160A) to validate hydrogen-bond interactions .

Q. How can instability issues in aqueous buffers be mitigated during biological assays?

  • pH Control : Use buffers (e.g., PBS pH 7.4) with stabilizers like BSA (0.1%) to prevent aggregation .
  • Lyophilization : Prepare lyophilized aliquots stored at -80°C, reconstituted in DMSO immediately before use .
  • Degradation Monitoring : Track hydrolysis via HPLC at timed intervals (0, 6, 24 hours) .

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